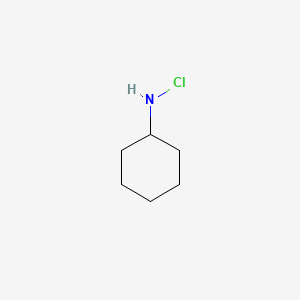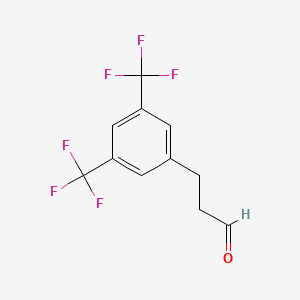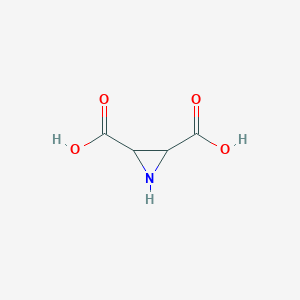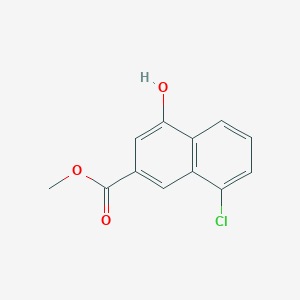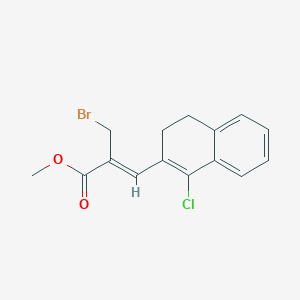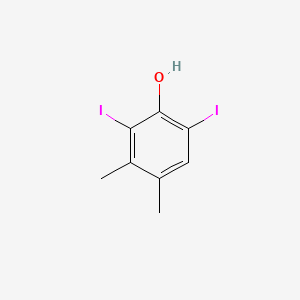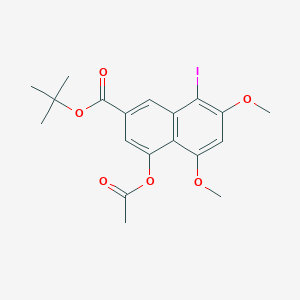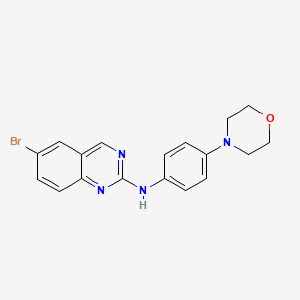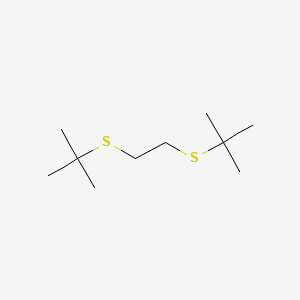
1,2-Bis(tert-butylthio)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetramethyl-3,6-dithiaoctane is an organic compound with the molecular formula C10H22S2. It is characterized by the presence of two sulfur atoms and four methyl groups, making it a unique structure in the realm of organosulfur compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-tetramethyl-3,6-dithiaoctane typically involves the reaction of 2,2,7,7-tetramethyl-3,6-dithiaoctane with appropriate reagents under controlled conditions. One common method includes the use of ethanediylbis(thio) as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the successful formation of the compound.
Industrial Production Methods: Industrial production of 2,2,7,7-tetramethyl-3,6-dithiaoctane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product in a commercially viable form .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,7,7-Tetramethyl-3,6-dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution .
Common Reagents and Conditions: Common reagents used in the reactions of 2,2,7,7-tetramethyl-3,6-dithiaoctane include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of 2,2,7,7-tetramethyl-3,6-dithiaoctane depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Aplicaciones Científicas De Investigación
2,2,7,7-Tetramethyl-3,6-dithiaoctane has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it can serve as a probe for studying sulfur-containing biomoleculesAdditionally, in industry, it is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2,2,7,7-tetramethyl-3,6-dithiaoctane involves its interaction with molecular targets and pathways in biological systems. The sulfur atoms in the compound can form covalent bonds with proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,2,7,7-tetramethyl-3,6-dithiaoctane include other organosulfur compounds such as 2,2,7,7-tetramethyl-4,5-dithiaoctane and ethylene glycol bis(trimethylsilyl ether) .
Uniqueness: What sets 2,2,7,7-tetramethyl-3,6-dithiaoctane apart from similar compounds is its unique structure, which includes two sulfur atoms and four methyl groups. This configuration imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
5862-62-4 |
|---|---|
Fórmula molecular |
C10H22S2 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C10H22S2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
HPSWXOHTKYJSJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCCSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


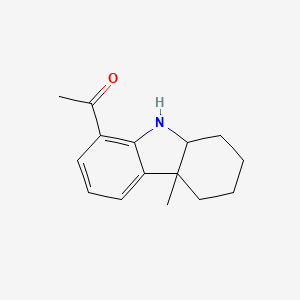

![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)
